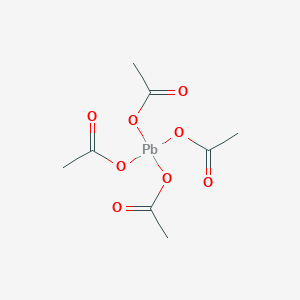

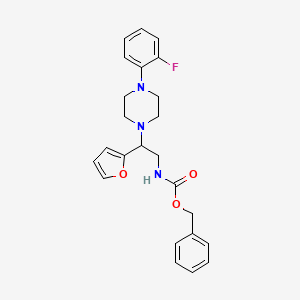

![molecular formula C10H19N B2501237 1-(Propan-2-yl)-2-azaspiro[3.4]octane CAS No. 1849293-67-9](/img/structure/B2501237.png)

1-(Propan-2-yl)-2-azaspiro[3.4]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(Propan-2-yl)-2-azaspiro[3.4]octane is a member of the azaspiro[3.4]octane family, which includes various derivatives with a spiro-fused aziridine and cyclohexane ring system. These compounds are of interest due to their potential biological activities and their unique structural features that make them suitable for a variety of chemical transformations and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related azaspiro[3.4]octane derivatives has been explored in several studies. For instance, an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane was prepared using L-proline, employing a tandem aldol-lactonization reaction. This method also allowed for the synthesis of the racemic system, which could be further oxidized using ruthenium tetroxide to afford spiro beta-lactone gamma-lactams . Additionally, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, revealing various stabilization reactions and the formation of disubstituted 1,4-diazaspiro[4.5]decanones and other derivatives .

Molecular Structure Analysis

The molecular structure of azaspiro[3.4]octane derivatives has been characterized using techniques such as single-crystal x-ray diffraction. For example, the structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane was determined, showing that the aziridine ring is spiro-fused to the cyclohexane ring with the nitrogen atom in the equatorial position. The cyclohexane ring adopts an undistorted chair conformation, and the two rings form a dihedral angle of 97.1° .

Chemical Reactions Analysis

The azaspiro[3.4]octane core structure is amenable to various chemical reactions. The electrophilic amination reactions mentioned earlier demonstrate the reactivity of the azaspiro[3.4]octane ring system towards C-H-acidic compounds, leading to a range of products including cyclic dipeptide derivatives. These reactions highlight the versatility of the azaspiro[3.4]octane scaffold in synthetic chemistry.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(Propan-2-yl)-2-azaspiro[3.4]octane are not detailed in the provided papers, the structural analyses and synthetic methods described for related compounds suggest that these azaspiro[3.4]octane derivatives are likely to have unique properties that could be exploited in drug design. For instance, the anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives indicates the potential of azaspiro[3.4]octane derivatives in medicinal chemistry . Additionally, the synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes as new dopamine transporter inhibitors further demonstrate the relevance of the azaspiro[3.4]octane framework in the development of bioactive molecules .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Dipeptide Synthons : A study focused on the synthesis of novel dipeptide synthons, where "1-(Propan-2-yl)-2-azaspiro[3.4]octane" derivatives could serve as building blocks for peptide synthesis. This approach allows for the preparation of peptides with potential antibiotic properties (Suter et al., 2000).

- NMR Spectroscopy : Another study conducted a detailed structural and conformational analysis using NMR spectroscopy. This research aids in understanding the electronic and steric effects influencing the structure and reactivity of spirocyclic compounds (Montalvo-González & Ariza-Castolo, 2012).

Applications in Drug Discovery

- Drug Discovery Modules : A significant application involves the synthesis of thia/oxa-azaspiro[3.4]octanes as multifunctional modules for drug discovery. These compounds offer a versatile scaffold for developing structurally diverse and biologically active molecules (Li et al., 2013).

- Anticonvulsant Activity : The anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives was investigated, highlighting the compound's relevance in developing new therapeutics for epilepsy and related conditions (Obniska et al., 2006).

- Asymmetric Synthesis for Modern Drug Discovery : Research into the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which are closely related to the target compound, underscores the importance of these motifs in modern drug discovery. This methodology facilitates the preparation of enantiomerically pure compounds, essential for the pharmaceutical industry (Reddy et al., 2019).

Mecanismo De Acción

Without specific information on the biological activity of “1-(Propan-2-yl)-2-azaspiro[3.4]octane”, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could involve interactions with biological macromolecules, possibly influenced by the nitrogen atom in the ring .

Safety and Hazards

Direcciones Futuras

The future research directions for “1-(Propan-2-yl)-2-azaspiro[3.4]octane” would depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

Propiedades

IUPAC Name |

3-propan-2-yl-2-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTAWPYPYZTWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CCCC2)CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propan-2-yl)-2-azaspiro[3.4]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

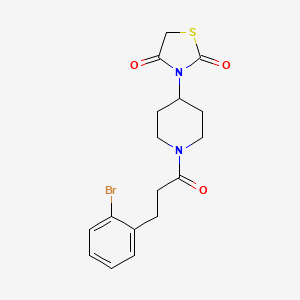

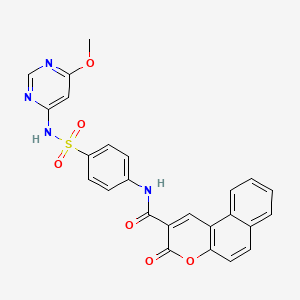

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

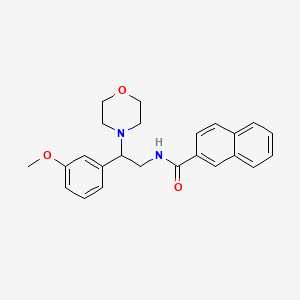

![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)

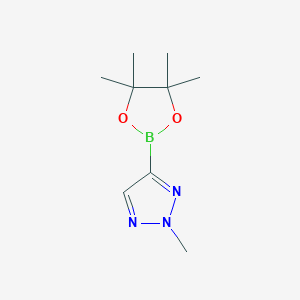

![4,4,4-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]butanamide](/img/structure/B2501160.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2501161.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501166.png)

![(E)-methyl 2-((2-cyclopentylacetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501171.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(3-pyridylmethyl)acetamide](/img/structure/B2501173.png)

![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)